molecular formula C19H22N2O4S B2733292 N-(5-acetamido-2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877649-64-4

N-(5-acetamido-2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2733292
CAS No.: 877649-64-4
M. Wt: 374.46
InChI Key: BYCPRFBAATXMFU-UHFFFAOYSA-N
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Description

This compound features a central oxane (tetrahydropyran) ring substituted with a thiophen-2-yl group, a carboxamide linker, and an ortho-methoxyphenyl acetamido moiety. The oxane ring enhances metabolic stability compared to unsaturated heterocycles, while the thiophene and methoxyphenyl groups contribute to π-π stacking and hydrogen-bonding interactions, respectively. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic strategies (e.g., microwave-assisted reactions, reflux with aromatic amines) from related compounds suggest plausible routes .

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13(22)20-14-5-6-16(24-2)15(12-14)21-18(23)19(7-9-25-10-8-19)17-4-3-11-26-17/h3-6,11-12H,7-10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCPRFBAATXMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 305.36 g/mol
  • IUPAC Name : this compound

This compound features an acetamido group, a methoxy group, and a thiophene moiety, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of methoxyphenyl compounds can inhibit tumor growth in various cancer cell lines. A study focusing on oxane derivatives demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The presence of the thiophene ring in this compound suggests potential antimicrobial activity. Thiophene derivatives have been documented to possess antibacterial and antifungal properties. A comparative analysis showed that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria .

Activity Type Effectiveness Reference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth

Case Studies

  • Anticancer Study : A recent study evaluated the effects of various oxane derivatives on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
  • Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate antibacterial activity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The acetamido group may enhance solubility and bioavailability.
  • The methoxy and thiophene groups could play a role in receptor binding or enzyme inhibition.

Comparison with Similar Compounds

Key Observations :

  • Methoxy and acetamido groups align with substituents in (e.g., 4-methoxyphenyl in Compound 11), suggesting shared solubility profiles .
  • Thiophen-2-yl substitution is common in bioactive molecules (e.g., pyrimidine analogs in ), indicating possible π-π interactions in target binding .
2.2. Physicochemical Properties
Property Target Compound (Inferred) Compound 11 () Compound 9 () Compound 4a-d ()
Melting Point (°C) Not reported 156–158 186–187 Not reported
Yield (%) Not reported 66 90 53–90 (varies by analog)
Key Functional Groups Acetamido, methoxy Cyano, chloro Thioxo, chlorobenzylidene Hydroxyl/thiol, benzofuran

Analysis :

  • Higher yields in thiazolidinone derivatives (e.g., 90% for Compound 9) suggest efficient condensation methods compared to thiophene carboxamides (52–66% in ) .
  • Melting points correlate with crystallinity; chloro/nitro substituents (e.g., Compound 12 in , –168°C) may enhance packing efficiency vs. polar groups (e.g., hydroxyl in ) .

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